5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol
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Overview
Description
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products Formed
Reduction: The major product is 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol.
Substitution: Depending on the substituent introduced, various derivatives of the oxadiazole ring can be formed.
Scientific Research Applications
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-ol: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-ol: Similar structure but with different ring connectivity.
Uniqueness
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is unique due to its specific ring structure and the presence of both a nitro group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUFTMJBLYUADS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509599 |
Source
|
Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41125-77-3 |
Source
|
Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41125-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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